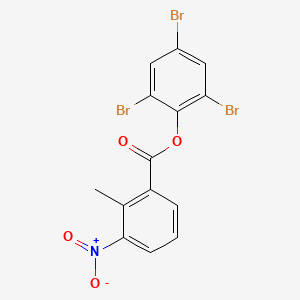![molecular formula C17H19ClO3 B5035302 1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5035302.png)
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a widely used research tool in the field of pharmacology due to its high selectivity and affinity for the β2-adrenergic receptor.
Mecanismo De Acción
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 selectively binds to the β2-adrenergic receptor and blocks its activation by endogenous agonists such as epinephrine and norepinephrine. This results in a decrease in the downstream signaling pathways activated by the β2-adrenergic receptor, leading to a reduction in the physiological effects mediated by this receptor.
Biochemical and Physiological Effects
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit bronchodilation, vasodilation, and glucose metabolism mediated by the β2-adrenergic receptor. It has also been shown to inhibit lipolysis and increase insulin secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 is a highly selective and potent β2-adrenergic receptor antagonist, making it an ideal research tool for studying the β2-adrenergic receptor. However, its high selectivity can also be a limitation, as it may not accurately reflect the effects of non-selective β-blockers in vivo.
Direcciones Futuras
There are several future directions for research involving 1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551. One area of interest is the role of the β2-adrenergic receptor in metabolic diseases such as diabetes and obesity. Another area of interest is the development of new β2-adrenergic receptor ligands with improved selectivity and efficacy. Additionally, the use of 1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 in combination with other drugs may provide insights into the complex interactions between different signaling pathways.
Métodos De Síntesis
The synthesis of 1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 involves the reaction of 2-methyl-4-chlorophenol with 3-(2-methoxyphenoxy)propylmagnesium bromide, followed by the reaction with 4-chlorobenzyl chloride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 is widely used in pharmacological research to study the β2-adrenergic receptor. It is used as a reference compound for the development of new β2-adrenergic receptor ligands. It has also been used to investigate the role of the β2-adrenergic receptor in various physiological processes, including bronchodilation, vasodilation, and glucose metabolism.
Propiedades
IUPAC Name |
1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-13-12-14(8-9-15(13)18)20-10-5-11-21-17-7-4-3-6-16(17)19-2/h3-4,6-9,12H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBFRFHRNWCUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCOC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-17-(2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5035231.png)
![3-(4-isopropylphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5035238.png)

![1-(2,6-dimethyl-4-pyridinyl)-4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5035248.png)

![{3-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}isopropylamine dihydrochloride](/img/structure/B5035255.png)
![2-{[5-(2,4-dichlorophenoxy)pentyl]amino}ethanol](/img/structure/B5035258.png)
![1-fluoro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5035263.png)

![7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5035267.png)
![4-{[4-(2-phenoxyethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B5035273.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5035294.png)
![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5035316.png)
![2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate](/img/structure/B5035321.png)